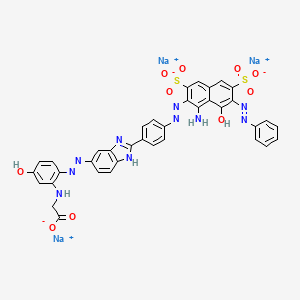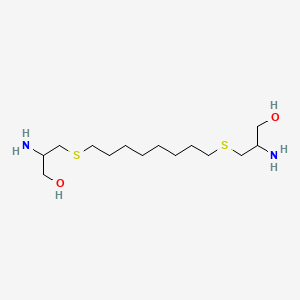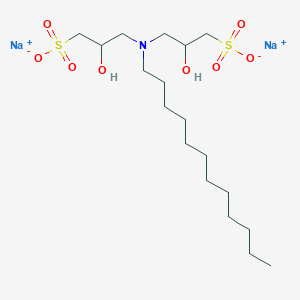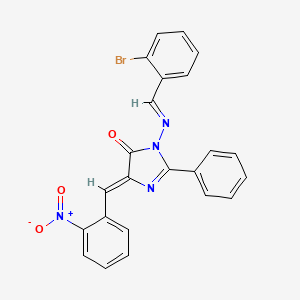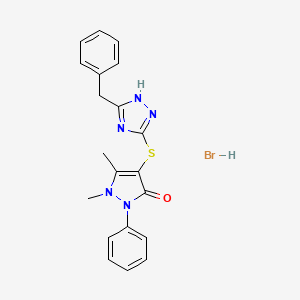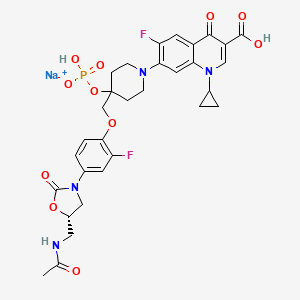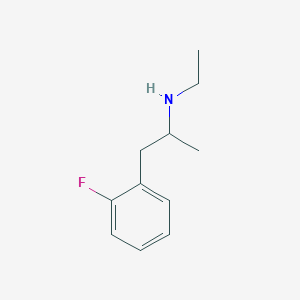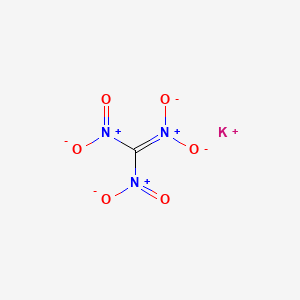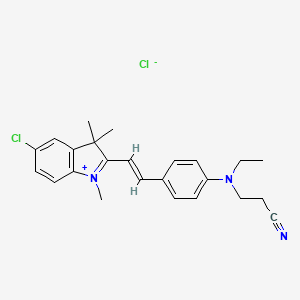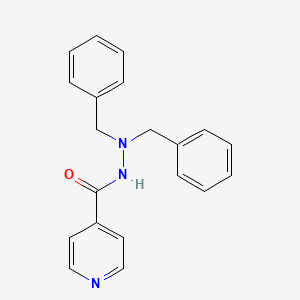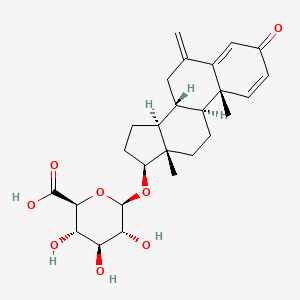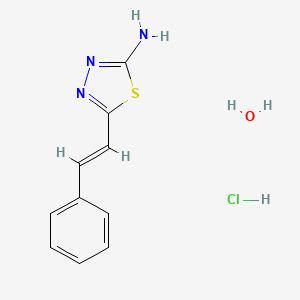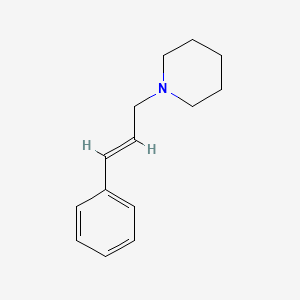
N-Cinnamylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cinnamylpiperidine is an organic compound with the molecular formula C14H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and cinnamyl, a phenylpropanoid.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cinnamylpiperidine can be synthesized through various synthetic routes. One common method involves the reaction of cinnamyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-Cinnamylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Cinnamylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cinnamylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
N-Cinnamylpiperazine: Similar in structure but with a piperazine ring instead of piperidine.
Cinnamylmorpholine: Contains a morpholine ring and exhibits different reactivity and biological properties.
Cinnamylpyrrolidine: Features a pyrrolidine ring and is used in different synthetic applications.
Uniqueness: N-Cinnamylpiperidine is unique due to its specific combination of the piperidine ring and cinnamyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
5882-82-6 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperidine |
InChI |
InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7+ |
InChI Key |
ZJNARIDKWBUMOZ-JXMROGBWSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


